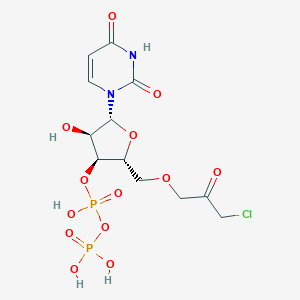
Uridine 5'-diphosphate chloroacetol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5'-diphosphate chloroacetol (UDP-CA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. UDP-CA is a nucleotide analogue that is structurally similar to uridine triphosphate (UTP), which is a crucial molecule in the human body involved in various physiological processes. UDP-CA has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
Uridine 5'-diphosphate chloroacetol acts as a nucleotide analogue and can interact with various enzymes and receptors in the body. It is known to activate P2Y receptors, which are involved in various physiological processes, including platelet aggregation, neurotransmitter release, and immune response. Uridine 5'-diphosphate chloroacetol can also inhibit the activity of enzymes such as pyruvate kinase and creatine kinase, which are involved in energy metabolism.
Biochemical and Physiological Effects:
Uridine 5'-diphosphate chloroacetol has been shown to have various biochemical and physiological effects in the body. It can modulate the activity of enzymes and receptors involved in energy metabolism, neurotransmitter release, and immune response. Uridine 5'-diphosphate chloroacetol has also been shown to have neuroprotective effects and can enhance cognitive function in animal models.
Advantages and Limitations for Lab Experiments
Uridine 5'-diphosphate chloroacetol has several advantages for lab experiments, including its stability, solubility, and specificity for certain enzymes and receptors. However, Uridine 5'-diphosphate chloroacetol can be expensive to synthesize, and its purity can be difficult to maintain. In addition, Uridine 5'-diphosphate chloroacetol can have off-target effects on other enzymes and receptors, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on Uridine 5'-diphosphate chloroacetol. One area of interest is the role of Uridine 5'-diphosphate chloroacetol in energy metabolism and its potential as a target for metabolic disorders such as diabetes and obesity. Another area of interest is the use of Uridine 5'-diphosphate chloroacetol as a tool to study the regulation of protein synthesis and the role of nucleotides in this process. Additionally, Uridine 5'-diphosphate chloroacetol has potential applications in drug discovery, particularly in the development of drugs targeting P2Y receptors and the GABA-B receptor. Further research is needed to fully understand the mechanism of action and potential applications of Uridine 5'-diphosphate chloroacetol in scientific research.
Conclusion:
In conclusion, Uridine 5'-diphosphate chloroacetol is a nucleotide analogue that has gained significant attention in the field of scientific research due to its potential applications in various fields. Uridine 5'-diphosphate chloroacetol has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Further research is needed to fully understand the potential applications of Uridine 5'-diphosphate chloroacetol and its role in various physiological processes.
Synthesis Methods
Uridine 5'-diphosphate chloroacetol can be synthesized using different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of chloroacetyl chloride with uridine 5'-diphosphate (UDP) in the presence of a base. Enzymatic synthesis involves the use of enzymes such as uridine phosphorylase and chloroacetate kinase to catalyze the reaction between UDP and chloroacetic acid. Both methods have been used to synthesize Uridine 5'-diphosphate chloroacetol, and the choice of method depends on the specific application and the desired purity of the compound.
Scientific Research Applications
Uridine 5'-diphosphate chloroacetol has potential applications in various fields of scientific research, including biochemistry, pharmacology, and neuroscience. It has been used as a substrate for enzymes such as pyruvate kinase and creatine kinase, which are involved in energy metabolism. Uridine 5'-diphosphate chloroacetol has also been used as a tool to study the regulation of protein synthesis and the role of nucleotides in this process. In addition, Uridine 5'-diphosphate chloroacetol has been used as a ligand to study the structure and function of various receptors, including P2Y receptors and the GABA-B receptor.
properties
CAS RN |
125303-04-0 |
|---|---|
Product Name |
Uridine 5'-diphosphate chloroacetol |
Molecular Formula |
C12H17ClN2O13P2 |
Molecular Weight |
494.67 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-2-[(3-chloro-2-oxopropoxy)methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H17ClN2O13P2/c13-3-6(16)4-25-5-7-10(27-30(23,24)28-29(20,21)22)9(18)11(26-7)15-2-1-8(17)14-12(15)19/h1-2,7,9-11,18H,3-5H2,(H,23,24)(H,14,17,19)(H2,20,21,22)/t7-,9-,10-,11-/m1/s1 |
InChI Key |
SUOHVUDMBFAFKZ-QCNRFFRDSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |
Other CAS RN |
125303-04-0 |
synonyms |
UDP chloroacetol uridine 5'-diphosphate chloroacetol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide](/img/structure/B39611.png)


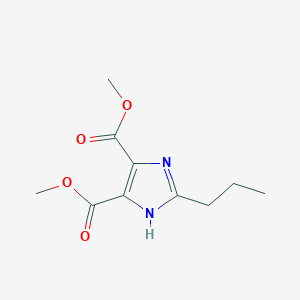



![(3S,7aR)-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B39628.png)
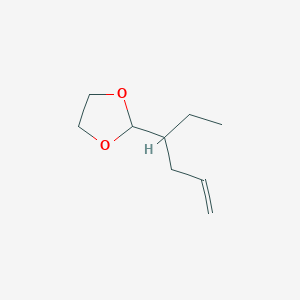

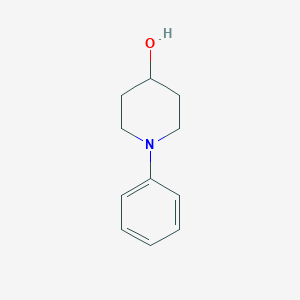

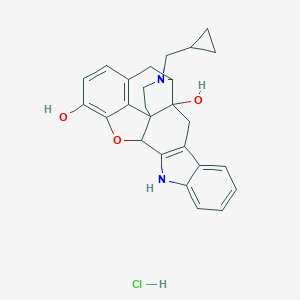
![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)